1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine
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Description
1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential therapeutic applications and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Corroboration
Pyrazolo[3,4-d]pyrimidines, such as the one , are actively studied in novel drug discovery. Their synthesis involves various processes, such as Vilsmeier-Haack reaction, and yields compounds with potential biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies have shown some pyrazolo[3,4-d]pyrimidines to have significant anti-inflammatory properties, indicating potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Functional Fluorophores Development
Pyrazolo[3,4-d]pyrimidines have been used as intermediates in the synthesis of functional fluorophores. These compounds, particularly when substituted with various donor or acceptor groups, exhibit significant fluorescence intensity and quantum yields. This makes them suitable for applications such as fluorescent probes in biological and environmental contexts (Castillo et al., 2018).
Antimicrobial Applications
Novel series of pyrazolo[3,4-d]pyrimidines have shown promise in antimicrobial activity. Certain derivatives exceed the activity of reference drugs against various bacteria and fungi. This suggests their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Cytotoxicity and Antioxidant Activities
Some pyrazolo[3,4-d]pyrimidines derivatives have demonstrated cytotoxic activity against various cancer cell lines and notable antioxidant potentials. These findings suggest their potential in cancer therapy and as antioxidants (Şener et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of pyrazolo[3,4-d]pyrimidines provides insight into their molecular configuration, which is crucial for understanding their interactions in various applications, such as in material science and drug development (El Fal et al., 2014).
Tumor Imaging with Positron Emission Tomography
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their efficacy in tumor imaging using PET. Modifications in these compounds, such as introducing polar groups, have been shown to affect their uptake in tumor cells, highlighting their potential in diagnostic imaging (Xu et al., 2012).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-13-4-6-14(7-5-13)23-17-16(9-22-23)18(21-11-20-17)27-10-12-2-1-3-15(8-12)24(25)26/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRRBJGTOEDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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